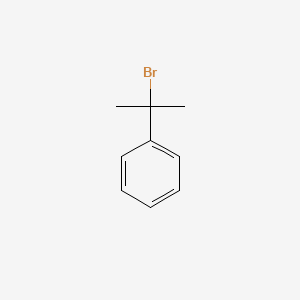

Cumyl bromide

CAS No.: 3575-19-7; 586-61-8

Cat. No.: VC7714239

Molecular Formula: C9H11Br

Molecular Weight: 199.091

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3575-19-7; 586-61-8 |

|---|---|

| Molecular Formula | C9H11Br |

| Molecular Weight | 199.091 |

| IUPAC Name | 2-bromopropan-2-ylbenzene |

| Standard InChI | InChI=1S/C9H11Br/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 |

| Standard InChI Key | WSFSJXBURLJOFD-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=CC=CC=C1)Br |

Introduction

Structural and Molecular Characteristics

Cumyl bromide, systematically named 2-bromopropan-2-ylbenzene, features a benzene ring bonded to a tertiary carbon bearing bromine and two methyl groups. The compound’s IUPAC name reflects its branched alkyl halide structure, with the bromine atom positioned on a benzylic carbon. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁Br | |

| Molecular Weight | 199.09 g/mol | |

| InChI Key | WSFSJXBURLJOFD-UHFFFAOYSA-N | |

| Boiling Point | 248.76°C (calculated) | |

| Vapor Pressure (25°C) | ~0.15 kPa |

The benzylic bromine confers enhanced stability to the resultant carbocation during solvolysis, a property exploited in synthetic applications. Spectroscopic characterization via gas chromatography (GC) using SE-30 columns reveals a retention index of 1181 under nitrogen carrier gas .

Synthetic Methodologies

Bromination of Cumene

The primary industrial synthesis involves electrophilic bromination of cumene (isopropylbenzene) using molecular bromine (Br₂) in the presence of Lewis acid catalysts such as iron(III) bromide (FeBr₃). The reaction proceeds via a two-step mechanism:

-

Generation of Br⁺ electrophile:

-

Electrophilic aromatic substitution:

This method achieves yields >85% under optimized conditions (0–5°C, stoichiometric Br₂). Side products like dibrominated derivatives are minimized through controlled addition rates.

Alternative Routes

Recent advances demonstrate radical bromination using N-bromosuccinimide (NBS) and light irradiation, though this method remains less efficient for bulk production.

Reactivity and Chemical Transformations

Nucleophilic Substitution (Sₙ2)

Cumyl bromide undergoes bimolecular nucleophilic substitution with inversion of configuration. Representative reactions include:

| Nucleophile | Product | Conditions |

|---|---|---|

| NaN₃ | Cumyl azide | DMF, 60°C, 12 h |

| KCN | Cumyl cyanide | EtOH reflux |

| H₂O | Cumyl alcohol | Aqueous H₂SO₄ |

The bulky benzylic carbon impedes Sₙ2 kinetics, favoring solvolysis in polar protic solvents.

Elimination Reactions

Treatment with strong bases (e.g., KOtBu) induces dehydrohalogenation to form α-methylstyrene:

This reaction proceeds via an E2 mechanism, with regioselectivity governed by Zaitsev’s rule.

Radical Pathways

Cumyl bromide generates stable cumyl radicals upon homolytic cleavage, which participate in chain reactions. For example, in Atom Transfer Radical Polymerization (ATRP), it initiates controlled growth of polystyrene blocks:

This process achieves polydispersity indices (Đ) <1.1, critical for advanced material synthesis.

Applications in Organic Synthesis and Materials Science

Pharmaceutical Intermediates

Cumyl bromide derivatives like CUMYL-PICA and CUMYL-5F-PICA act as potent synthetic cannabinoids, binding CB₁ receptors with EC₅₀ values of 0.43–12.3 nM . These compounds induce hypothermia and bradycardia in rodent models, demonstrating their utility in neuropharmacological research .

Radiopharmaceutical Synthesis

α-Cumyl bromodifluoromethanesulfenate, derived from cumyl bromide, enables 18F-labeled arylSCF₃ production via halogen exchange . This two-step radiosynthesis protocol (Cu catalysis → [18F]KF/K222) achieves radiochemical yields >70%, pivotal for PET imaging probes .

Polymer Chemistry

As an ATRP initiator, cumyl bromide facilitates synthesis of well-defined block copolymers (e.g., polystyrene-b-polyacrylate). Key advantages include:

-

Narrow molecular weight distributions (Đ = 1.05–1.15)

-

High chain-end fidelity for sequential monomer addition

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C, inert atmosphere |

| PPE | Gloves, goggles, fume hood |

| Toxicity | LD₅₀ (rat, oral): ~350 mg/kg |

| Environmental Impact | Persistent in aquatic systems; avoid release |

Derivatives like synthetic cannabinoids pose significant abuse liabilities, with reported fatalities linked to respiratory depression and cardiotoxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume